Cas no 1097783-82-8 (2-(3-Cyanophenyl)benzimidazole-6-carboxylic acid)

2-(3-Cyanophenyl)benzimidazole-6-carboxylic acid is a benzimidazole derivative featuring a cyano-substituted phenyl group and a carboxylic acid functionality at the 6-position. This compound is of interest in pharmaceutical and materials research due to its structural versatility, which allows for further functionalization or coordination with metal ions. The presence of both electron-withdrawing (cyano) and electron-donating (carboxylic acid) groups enhances its potential as a building block for heterocyclic synthesis or as a ligand in coordination chemistry. Its rigid benzimidazole core contributes to thermal and chemical stability, making it suitable for applications requiring robust molecular frameworks. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-(3-Cyanophenyl)benzimidazole-6-carboxylic acid structure
1097783-82-8 structure
Product Name:2-(3-Cyanophenyl)benzimidazole-6-carboxylic acid
CAS No:1097783-82-8
MF:C15H9N3O2
MW:263.250862836838
MDL:MFCD20265179
CID:4571776
Update Time:2025-07-01

2-(3-Cyanophenyl)benzimidazole-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Cyanophenyl)benzimidazole-6-carboxylic acid
    • MDL: MFCD20265179
    • Inchi: 1S/C15H9N3O2/c16-8-9-2-1-3-10(6-9)14-17-12-5-4-11(15(19)20)7-13(12)18-14/h1-7H,(H,17,18)(H,19,20)
    • InChI Key: WSQUBEXNKYBRJM-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CC(C#N)=C2)NC2=CC(C(O)=O)=CC=C2N=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2

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Additional information on 2-(3-Cyanophenyl)benzimidazole-6-carboxylic acid

2-(3-Cyanophenyl)benzimidazole-6-carboxylic acid (CAS No. 1097783-82-8): A Comprehensive Overview

The compound 2-(3-Cyanophenyl)benzimidazole-6-carboxylic acid, identified by the CAS number 1097783-82-8, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzimidazoles, which are well-known for their versatile properties and wide-ranging uses in pharmaceuticals, agrochemicals, and materials science. The structure of 2-(3-Cyanophenyl)benzimidazole-6-carboxylic acid features a benzimidazole ring system substituted with a cyanophenyl group at the 3-position and a carboxylic acid group at the 6-position, making it a unique derivative with distinct chemical and biological characteristics.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(3-Cyanophenyl)benzimidazole-6-carboxylic acid through various routes, including condensation reactions and coupling methodologies. Researchers have explored the use of microwave-assisted synthesis and catalytic systems to optimize the production process, ensuring high yields and purity. These methods not only enhance the scalability of the synthesis but also pave the way for large-scale production, which is crucial for its potential commercial applications.

The pharmacological properties of 2-(3-Cyanophenyl)benzimidazole-6-carboxylic acid have garnered significant attention in recent studies. Preclinical research has demonstrated its potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of novel therapeutic agents. Additionally, this compound has shown selective inhibition against certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in inflammatory diseases. These findings underscore its potential as a lead compound in drug discovery programs targeting conditions like arthritis, neurodegenerative disorders, and cardiovascular diseases.

In the field of materials science, 2-(3-Cyanophenyl)benzimidazole-6-carboxylic acid has been investigated for its role in the synthesis of advanced materials, including coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid group serves as a versatile coordinating unit, enabling the formation of robust networks with metal ions. Recent studies have highlighted its ability to form MOFs with high surface area and porosity, which are valuable for gas storage, catalysis, and sensing applications. Furthermore, its cyanophenyl substituent introduces additional functionality, enhancing the electronic properties of the resulting materials.

From an environmental perspective, 2-(3-Cyanophenyl)benzimidazole-6-carboxylic acid has been evaluated for its biodegradability and eco-toxicological profile. Initial assessments indicate that it exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is required to fully understand its long-term impact on ecosystems and to develop sustainable practices for its disposal.

In conclusion, 2-(3-Cyanophenyl)benzimidazole-6-carboxylic acid (CAS No. 1097783-82-8) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as a valuable asset in both academic research and industrial innovation. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to fields ranging from pharmaceuticals to materials science.

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